Methyl 2-[(3,3,5,5,8a-pentamethyl-2,4,4a,6,7,8-hexahydrochromen-2-yl)amino]benzoate
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Overview
Description
Methyl 2-[(3,3,5,5,8a-pentamethyl-2,4,4a,6,7,8-hexahydrochromen-2-yl)amino]benzoate is a complex organic compound with a unique structure that includes a chromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3,3,5,5,8a-pentamethyl-2,4,4a,6,7,8-hexahydrochromen-2-yl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromene ring system and the subsequent functionalization to introduce the amino and benzoate groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,3,5,5,8a-pentamethyl-2,4,4a,6,7,8-hexahydrochromen-2-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(3,3,5,5,8a-pentamethyl-2,4,4a,6,7,8-hexahydrochromen-2-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme interactions, cellular signaling pathways, and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism by which Methyl 2-[(3,3,5,5,8a-pentamethyl-2,4,4a,6,7,8-hexahydrochromen-2-yl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Sclareol: A diterpene alcohol with a similar chromene ring system.
Labd-14-ene-8,13-diol: Another compound with a related structure and similar functional groups.
Uniqueness
Methyl 2-[(3,3,5,5,8a-pentamethyl-2,4,4a,6,7,8-hexahydrochromen-2-yl)amino]benzoate is unique due to its specific combination of functional groups and the presence of the benzoate moiety
Properties
IUPAC Name |
methyl 2-[(3,3,5,5,8a-pentamethyl-2,4,4a,6,7,8-hexahydrochromen-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-20(2)12-9-13-22(5)17(20)14-21(3,4)19(26-22)23-16-11-8-7-10-15(16)18(24)25-6/h7-8,10-11,17,19,23H,9,12-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLDRKTOORATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C(O2)NC3=CC=CC=C3C(=O)OC)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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